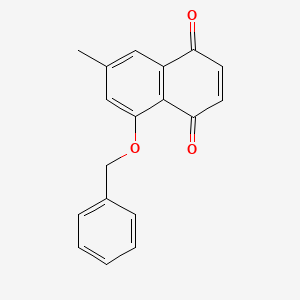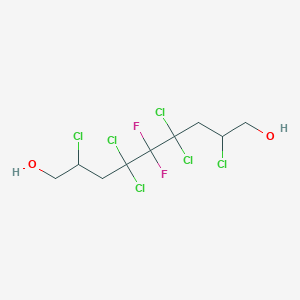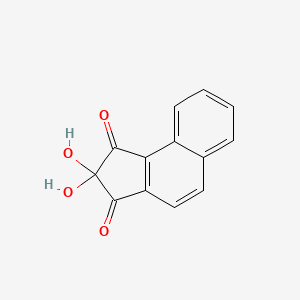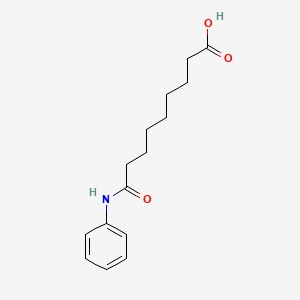
9-Anilino-9-oxononanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Anilino-9-oxononanoic acid is a compound that belongs to the class of oxo-fatty acids It is known for its role as a secondary reaction product of lipid peroxidation, which is a process that occurs when lipids are oxidized
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anilino-9-oxononanoic acid typically involves the reaction of aniline with 9-oxononanoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, is common to isolate the desired compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: 9-Anilino-9-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions may involve heating the mixture to a specific temperature.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions may involve cooling the mixture to a low temperature.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions may involve the use of a solvent and a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
9-Anilino-9-oxononanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its role in lipid peroxidation and its effects on biological systems.
Medicine: It is investigated for its potential therapeutic applications, including its role in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 9-Anilino-9-oxononanoic acid involves its interaction with various molecular targets and pathways. It is known to stimulate the activity of phospholipase A2, an enzyme that plays a key role in the arachidonate cascade and eicosanoid production. This interaction leads to the production of thromboxane A2, a potent agonist of platelet aggregation . The compound’s effects are mediated through its ability to induce lipid peroxidation and the formation of reactive oxygen species.
Comparison with Similar Compounds
9-Anilino-9-oxononanoic acid can be compared with other similar compounds, such as:
9-Oxononanoic Acid: This compound is a known secondary reaction product of lipid peroxidation and shares similar properties with this compound.
Nonanoic Acid: This compound is a medium-chain fatty acid that is structurally similar to this compound but lacks the anilino group.
Azelaic Acid: This compound is a dicarboxylic acid that is used in various industrial and medical applications.
The uniqueness of this compound lies in its specific structure, which includes an anilino group attached to the oxononanoic acid backbone. This structural feature imparts unique chemical and biological properties to the compound, making it valuable for various applications.
Properties
CAS No. |
73148-09-1 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
9-anilino-9-oxononanoic acid |
InChI |
InChI=1S/C15H21NO3/c17-14(16-13-9-5-4-6-10-13)11-7-2-1-3-8-12-15(18)19/h4-6,9-10H,1-3,7-8,11-12H2,(H,16,17)(H,18,19) |
InChI Key |
KUWCRUFJGHCTOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)
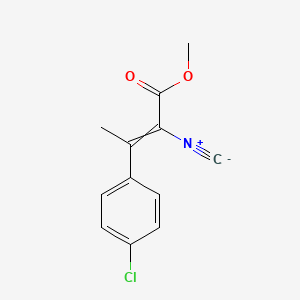
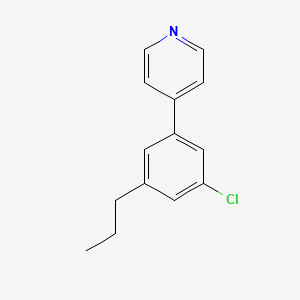


![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)
